2-(Trifluoromethoxy)benzoyl Chloride
Overview
Description
2-(Trifluoromethoxy)benzoyl chloride is an organic compound with the chemical formula C8H4ClF3O2. It is a colorless to pale yellow liquid that is commonly used as an intermediate in organic synthesis. The compound is known for its reactivity and is often utilized in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethoxy)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) in the presence of an inert solvent. The reaction typically requires cooling to maintain low temperatures and ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound from 2-(trifluoromethoxy)benzoic acid.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Aqueous Solutions: Used in hydrolysis reactions to convert the compound to its corresponding acid.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through substitution reactions.
2-(Trifluoromethoxy)benzoic Acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-(Trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring trifluoromethoxy groups for enhanced biological activity.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s electrophilicity, making it a potent acylating agent. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoyl Chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethoxy)benzyl Chloride: Contains a benzyl chloride moiety instead of a benzoyl chloride moiety.
Uniqueness
2-(Trifluoromethoxy)benzoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of compounds that require enhanced stability and reactivity .
Properties
IUPAC Name |
2-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPWYXAJJCUMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380431 | |
Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-61-9 | |
Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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